molecular formula C12H9BrO4 B10894802 Furan-2(5H)-one, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-

Furan-2(5H)-one, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-

Cat. No.: B10894802
M. Wt: 297.10 g/mol
InChI Key: DWZRJARGFGNJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of an acetyl group, a bromophenyl group, and a hydroxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-acetyl-5-(4-bromophenyl)-2,3-dioxo-2,3-dihydrofuran.

    Reduction: Formation of 4-(1-hydroxyethyl)-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-2(5H)-furanone
  • 4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone
  • 4-Acetyl-5-(4-methylphenyl)-3-hydroxy-2(5H)-furanone

Uniqueness

4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

3-acetyl-2-(4-bromophenyl)-4-hydroxy-2H-furan-5-one

InChI

InChI=1S/C12H9BrO4/c1-6(14)9-10(15)12(16)17-11(9)7-2-4-8(13)5-3-7/h2-5,11,15H,1H3

InChI Key

DWZRJARGFGNJPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)OC1C2=CC=C(C=C2)Br)O

Origin of Product

United States

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